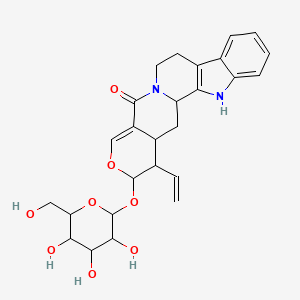

Strictosamide

Descripción

Significance within Monoterpene Indole (B1671886) Alkaloid Research

Monoterpene indole alkaloids (MIAs) represent a vast and diverse family of natural products, with over 2,500 identified members. researchgate.net These compounds are renowned for their wide range of biological activities and include some of the most important plant-derived medicines, such as the anticancer agents vinblastine (B1199706) and vincristine, the antihypertensive drug reserpine, and the antiarrhythmic ajmaline. researchgate.netnih.gov At the heart of the biosynthesis of this extensive family of compounds lies strictosidine (B192452), the universal precursor formed from the condensation of tryptamine (B22526) and secologanin (B1681713). rsc.orgwikipedia.org

Strictosamide (B192450) emerges as a key derivative of strictosidine. researchgate.net It is formed through a lactamization process, effectively creating a more stable structure. researchgate.net This stability makes this compound a significant storage compound within plants. researchgate.net Its accumulation in various plant organs suggests a dual role: not only does it serve as a reservoir for the downstream synthesis of other complex alkaloids, but it is also believed to play a part in the plant's defense mechanisms. researchgate.net

The structural framework of this compound provides a scaffold for further chemical modifications, leading to a wide array of other MIAs. researchgate.net Research has shown that this compound is a precursor to various other alkaloids, underscoring its pivotal position in the biosynthetic network. researchgate.netacs.org The study of this compound and its derivatives continues to be a focal point for researchers aiming to understand and potentially harness the vast chemical diversity of MIAs for therapeutic and other applications. biosynth.comnih.gov

Historical Perspectives on this compound Discovery and Research Trajectory

The journey to understanding this compound is intertwined with the broader exploration of MIA biosynthesis. The initial focus of research was on identifying the fundamental building blocks and the key intermediate common to all MIAs. This led to the landmark discovery of strictosidine in the late 1960s. nih.gov It was established that strictosidine, and not its epimer vincoside, was the true precursor to this class of alkaloids. rsc.org

Following the elucidation of strictosidine's central role, attention turned to the subsequent steps in the biosynthetic pathways. This compound was identified as a naturally occurring lactam of strictosidine. researchgate.net Its isolation from various plant species, including those from the Rubiaceae and Apocynaceae families, provided the impetus for further investigation into its formation and metabolic fate. researchgate.netbiosynth.com

Propiedades

IUPAC Name |

19-ethenyl-18-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15-pentaen-14-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N2O8/c1-2-12-15-9-18-20-14(13-5-3-4-6-17(13)27-20)7-8-28(18)24(33)16(15)11-34-25(12)36-26-23(32)22(31)21(30)19(10-29)35-26/h2-6,11-12,15,18-19,21-23,25-27,29-32H,1,7-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBRPLJCNRZUXLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1C2CC3C4=C(CCN3C(=O)C2=COC1OC5C(C(C(C(O5)CO)O)O)O)C6=CC=CC=C6N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strictosamide Biosynthesis

Precursor Pathways and Early Steps

The biosynthesis of strictosamide (B192450) is a multistep process that begins with the formation of its two primary precursors: tryptamine (B22526) and secologanin (B1681713). These molecules are themselves products of distinct and complex metabolic pathways within the plant.

Tryptamine and Secologanin Formation

The convergence of the shikimate pathway, which produces aromatic amino acids, and the terpenoid pathway is fundamental to the synthesis of this compound. phcogrev.com Tryptamine is derived from the amino acid tryptophan, a product of the shikimate pathway, while secologanin originates from the terpenoid pathway. phcogrev.com

Tryptamine is formed from the essential amino acid tryptophan through a decarboxylation reaction. wikipedia.orgwikipedia.org This crucial step is catalyzed by the enzyme tryptophan decarboxylase (TDC). wikipedia.orgnih.gov The TDC enzyme removes the carboxyl group from the α-carbon of tryptophan, yielding tryptamine and carbon dioxide. wikipedia.orgwikipedia.org This reaction is a key entry point from primary metabolism into the specialized pathway of indole (B1671886) alkaloid biosynthesis. wikipedia.org

| Enzyme | Substrate | Product | Function |

| Tryptophan Decarboxylase (TDC) | L-Tryptophan | Tryptamine | Catalyzes the removal of the carboxyl group from tryptophan. wikipedia.orgnih.gov |

Strictosidine (B192452) Biosynthesis and Enzymology

The pivotal step in the formation of the core structure of monoterpenoid indole alkaloids is the condensation of tryptamine and secologanin to form strictosidine. phcogrev.comnih.govresearchgate.net

The enzyme responsible for this condensation is strictosidine synthase (STR). nih.gov STR catalyzes a Pictet-Spengler reaction between tryptamine and secologanin, leading to the formation of strictosidine. acs.orgnih.gov This enzyme is highly specific and plays a critical role in directing the biosynthesis towards the production of a wide variety of indole alkaloids. nih.gov The reaction involves the formation of a Schiff base between the aldehyde group of secologanin and the amino group of tryptamine, followed by an intramolecular cyclization. wikipedia.org

| Enzyme | Substrates | Product | Reaction Type |

| Strictosidine Synthase (STR) | Tryptamine, Secologanin | Strictosidine | Pictet-Spengler condensation. researchgate.netacs.orgnih.gov |

The condensation reaction catalyzed by strictosidine synthase is highly stereoselective, producing the (S)-enantiomer of strictosidine. nih.govnih.gov The enzyme's active site is exquisitely structured to orient the substrates in a precise manner, ensuring the formation of the correct stereoisomer. acs.org This stereochemical control is crucial, as the subsequent enzymatic steps in the biosynthesis of various alkaloids are often specific to the (S)-configuration of strictosidine. Interestingly, studies have shown that when presented with non-natural, short-chain aliphatic aldehydes, some strictosidine synthases can produce the opposite (R)-configured product due to an inverted binding mode of the aldehyde substrate. nih.govacs.org

This compound Formation from Strictosidine

The biosynthesis of this compound originates from strictosidine, the universal precursor to all MIAs. researchgate.netpugetsound.edumsu.edu In some plant species, the formation of this compound is a key step that channels metabolism towards specific alkaloid families. nih.gov

The conversion of strictosidine to this compound involves a lactamization reaction, which is the formation of a cyclic amide. researchgate.net One proposed mechanism is a direct intramolecular cyclization. researchgate.net Another possibility involves the saponification (hydrolysis) of the methyl ester on strictosidine to form strictosidinic acid, which then undergoes ring closure to form the lactam ring of this compound. researchgate.net While a direct lactamization is considered likely, the involvement of strictosidinic acid as an intermediate cannot be ruled out. researchgate.net

In certain plant species, such as Camptotheca acuminata, strictosidinic acid is a central intermediate in the biosynthesis of MIAs like camptothecin (B557342). nih.govbiorxiv.orgfrontiersin.org In these plants, tryptamine and secologanic acid, rather than secologanin, are condensed to form strictosidinic acid. nih.govbiorxiv.org This intermediate then undergoes an intramolecular dehydrative cyclization to yield this compound. nih.govbiorxiv.org The presence of multiple isomers of strictosidinic acid has been observed, suggesting a "multilane highway" approach to biosynthesis where different diastereomers can be utilized. nih.gov

Downstream Metabolic Fates of this compound

This compound serves as a crucial branching point, leading to a variety of structurally diverse alkaloids. researchgate.netmsu.edunih.govresearchgate.net Its metabolic fate is determined by the specific enzymatic machinery present in a given plant species.

A key downstream transformation of this compound is its oxidation to form this compound epoxide. msu.edunih.govfrontiersin.org This reaction is a critical step in the biosynthetic pathway leading to the anticancer agent camptothecin. nih.govfrontiersin.org The formation of the epoxide is followed by further conversions, including the formation of a diol and a ketolactam, which ultimately lead to the quinolone ring system characteristic of camptothecin and related alkaloids like pumiloside (B3418643). msu.edu

The enzyme responsible for the conversion of this compound to this compound epoxide has been identified as a cytochrome P450-dependent epoxidase. nih.govfrontiersin.orgbiorxiv.org In Ophiorrhiza pumila, this enzyme is named OpCYP716E111. nih.govfrontiersin.orgresearchgate.net Its discovery filled a significant gap in the understanding of camptothecin biosynthesis. nih.govfrontiersin.org In Camptotheca acuminata, a different P450 enzyme, CYP71BE206, has been shown to possess this compound epoxidase activity. researchgate.net The identification of these enzymes was facilitated by modern techniques such as chemoproteomics. nih.govfrontiersin.orgbiorxiv.org

This compound's position as a key intermediate allows for the diversification of alkaloid structures. researchgate.netmsu.edunih.govresearchgate.net Depending on the plant species and the enzymes present, this compound can be channeled into different metabolic pathways. For example, in Nauclea orientalis, this compound is a key compound in a pathway leading to angustine-type aglycones. researchgate.net In other plants, it is a precursor to a wide range of MIAs, highlighting its central role in generating chemical diversity. pugetsound.edunih.gov

Genetic and Molecular Regulation of Strictosamide Biosynthesis

Gene Identification and Characterization in the Strictosamide (B192450) Pathway

The enzymatic steps leading to and from this compound are catalyzed by proteins encoded by specific gene families. Key among these are the genes for strictosidine (B192452) synthase-like enzymes, which produce the direct precursor to this compound, and cytochrome P450 enzymes, which are involved in subsequent derivatizations.

Strictosidine synthase (STR) is the enzyme responsible for the crucial condensation of tryptamine (B22526) and secologanin (B1681713) to form strictosidine, the immediate precursor to this compound. plos.org Genes encoding STR and its homologs, known as Strictosidine Synthase-Like (SSL) genes, form a small, plant-specific family that plays a significant role in plant immunity and stress response. nih.govresearchgate.net These genes are characterized by two conserved domains: the Strictosidine synthase domain (PF03088), which is directly involved in the synthesis of strictosidine, and the Strictosidine synthase-like N-terminal domain (PF20067), which possesses a similar structure. nih.govmdpi.com

Research has identified and characterized SSL genes in various plant species. In poplar, a genome-wide analysis identified thirteen SSL genes, which were classified into four subgroups based on their phylogenetic relationships. nih.gov Similarly, a study in maize (Zea mays L.) identified twenty ZmSSL genes unevenly distributed across its chromosomes. researchgate.netmdpi.com These studies reveal that members within the same subgroup often share similar gene structures and conserved protein motifs, suggesting functional conservation and diversification. researchgate.net The expression of these genes is often induced by various biotic and abiotic stresses, highlighting their role in plant defense mechanisms beyond primary metabolism. nih.gov

Table 1: Examples of Identified Strictosidine Synthase-Like (SSL) Genes

| Gene Family | Plant Species | Number of Genes Identified | Key Findings |

|---|---|---|---|

| SSL | Poplar (Populus) | 13 | Classified into four subgroups; respond to biotic/abiotic stress. nih.gov |

| ZmSSL | Maize (Zea mays L.) | 20 | Unevenly distributed on 6 chromosomes; tandem duplication is key in their evolution. researchgate.netmdpi.com |

| AtSSL | Thale cress (Arabidopsis thaliana) | Not specified | All classes of AtSSL genes respond to various biotic and abiotic stresses and are induced by phytohormones. nih.gov |

Following the formation of strictosidine, its intramolecular cyclization yields this compound. plos.org The subsequent conversion of this compound into a vast array of downstream TIAs involves a series of complex chemical reactions, many of which are catalyzed by cytochrome P450 (CYP450) monooxygenases. plos.orgmdpi.com These enzymes are crucial for performing regio- and stereoselective oxidation reactions, such as hydroxylation, epoxidation, and C-C bond cleavage, which are essential for generating molecular diversity. mdpi.com

The putative biosynthetic pathway from this compound to the anticancer compound camptothecin (B557342), for example, involves a sequence of enzymatic reactions including epoxidation, hydrolysis, oxidation, and hydroxylation. plos.orgfrontiersin.org More than five distinct cytochrome P450 enzymes are predicted to be involved in this specific conversion process. plos.org Identifying and characterizing these specific CYP450 genes is a critical step in fully elucidating the TIA biosynthetic network. frontiersin.orgresearchgate.net These enzymes typically require a partner protein, NADPH-cytochrome P450 reductase (CPR), to transfer electrons for their catalytic activity. plos.org The cloning and characterization of the CPR gene from Camptotheca acuminata has been a significant step toward understanding these oxidative transformations. plos.org

Transcriptional and Post-Transcriptional Regulation of Biosynthetic Genes

The expression of genes in the this compound pathway is not constitutive but is instead tightly regulated at the transcriptional level. This control is mediated by a complex interplay between signaling molecules that perceive internal and external cues and the transcription factors that bind to gene promoters to activate or repress their expression.

Plant signaling molecules, particularly jasmonates (such as jasmonic acid and its methyl ester, MeJA) and nitric oxide (NO), are well-established regulators of TIA biosynthesis. academicjournals.org Jasmonates are lipid-derived hormones that act as key signals in plant defense responses. academicjournals.org Treatment with jasmonates has been shown to induce the expression of numerous TIA pathway genes, including tryptophan decarboxylase (TDC) and strictosidine synthase (STR), leading to an accumulation of alkaloids. academicjournals.org

Nitric oxide has also emerged as a critical signaling molecule that modulates plant defense pathways, often interacting with the jasmonate signaling cascade. academicjournals.orgfrontiersin.org Studies have shown that NO can be involved in jasmonate-dependent defense responses. frontiersin.org The relationship can be complex, with NO sometimes acting upstream of JA generation and at other times downstream, depending on the plant species and the specific stress condition. frontiersin.org For example, in some cases, NO scavengers have been shown to inhibit JA-induced defense responses, indicating that NO is a necessary component of the signaling pathway. frontiersin.org This crosstalk allows the plant to mount a defense response that is precisely tailored to the specific threat. frontiersin.org

Transcription factors are proteins that translate the signals from molecules like jasmonates into specific gene expression patterns. In the context of TIA biosynthesis in Catharanthus roseus, the Octadecanoid-responsive Catharanthus AP2/ERF-domain (ORCA) transcription factors are key regulators. academicjournals.org The ORCA genes are themselves induced by jasmonates. academicjournals.org

Several ORCA proteins have been identified and characterized. ORCA3, for instance, has been shown to directly bind to the promoters of and activate several TIA biosynthetic genes, including TDC and STR. academicjournals.orgnih.gov Overexpression of ORCA3 leads to enhanced expression of these target genes. academicjournals.org Further research has revealed that the ORCA genes are located in a gene cluster, which in C. roseus includes ORCA2, ORCA3, ORCA4, ORCA5, and the newly identified ORCA6. nih.gov These transcription factors are expressed in various plant tissues and are differentially induced by jasmonate and ethylene. nih.govresearchgate.net ORCA6 has been shown to activate the STR promoter, and its co-expression with a mitogen-activated protein kinase (CrMPKK1) significantly enhances this activation, pointing to further layers of regulatory complexity. nih.gov

Table 2: Key Regulators of the this compound Biosynthetic Pathway

| Regulator Type | Name | Target Genes/Process | Mode of Action |

|---|---|---|---|

| Signaling Molecule | Jasmonates (JA, MeJA) | TDC, STR, G10H, SGD, etc. | Induces expression of biosynthetic genes and transcription factors like ORCAs. academicjournals.org |

| Signaling Molecule | Nitric Oxide (NO) | Jasmonate signaling pathway | Interacts with and modulates JA-dependent defense responses. frontiersin.orgfrontiersin.org |

| Transcription Factor | ORCA2, ORCA6 | STR promoter | Activates gene expression, with activation enhanced by co-expression with CrMPKK1. nih.gov |

| Transcription Factor | ORCA3 | TDC, STR, SGD | Binds to promoters and upregulates the expression of multiple pathway genes. academicjournals.orgnih.govnih.gov |

Metabolic Flux Control and Pathway Bottlenecks

The TIA pathway is known to be under tight regulatory control, featuring multiple potential bottlenecks. nih.gov For example, while the overexpression of the transcriptional regulator ORCA3 upregulates many genes in the pathway, it does not lead to a corresponding increase in total alkaloid accumulation on its own. nih.gov This is because the transcript levels of strictosidine glucosidase (SGD), an enzyme that acts downstream of strictosidine, actually decrease upon ORCA3 overexpression, creating a new bottleneck. nih.gov However, when ORCA3 and SGD are co-overexpressed, a significant increase in the accumulation of several alkaloids is observed. nih.gov This demonstrates that flux control is distributed across multiple points in the pathway and that a holistic approach is needed to enhance productivity. Understanding and manipulating metabolic flux requires detailed analysis of how enzyme levels, substrate availability, and regulatory networks collectively influence the synthesis of target compounds like this compound. researchgate.netbiorxiv.org

Subcellular Compartmentation of this compound Biosynthesis

The biosynthesis of monoterpenoid indole (B1671886) alkaloids (MIAs), including this compound, is a hallmark of sophisticated spatial organization within the plant cell. The pathway involves multiple enzymatic steps that are physically separated across different organelles, necessitating a complex network of metabolite transport. This subcellular compartmentation prevents metabolic interference, allows for the efficient channeling of intermediates, and plays a crucial role in the regulation of the entire pathway. Research, primarily in Catharanthus roseus, has revealed that the synthesis of strictosidine, the immediate precursor to this compound, is a multi-compartmental process involving the cytoplasm, the endoplasmic reticulum, and the vacuole.

The intricate choreography of strictosidine assembly begins with the synthesis of its two precursors, tryptamine and secologanin, in separate locations. Tryptamine is derived from the amino acid tryptophan through a decarboxylation reaction. This step is catalyzed by the enzyme Tryptophan Decarboxylase (TDC). Studies utilizing immunofluorescence, immunogold labeling, and cell fractionation in Catharanthus roseus have consistently localized TDC to the cytoplasm. nih.govoup.comnih.govnih.gov Some reports describe it as an extra-vacuolar enzyme, which is consistent with a cytosolic location. nih.govfao.org Further research has shown that TDC forms homodimers within the cytosol, a mechanism that may prevent its passive diffusion into other compartments like the nucleus. nih.gov

The second precursor, secologanin, is produced via a more complex pathway that culminates on the membrane of the endoplasmic reticulum (ER). The final and critical step, the oxidative cleavage of loganin (B1675030) to form secologanin, is catalyzed by Secologanin Synthase (SLS), a cytochrome P450-dependent monooxygenase. nih.govuniprot.org Investigations have demonstrated that SLS is anchored to the ER membrane via an N-terminal helix, positioning its catalytic domain on the cytosolic side. nih.govum.es This localization means that secologanin is produced and released into the cytosol. nih.govum.es The enzyme catalyzing the penultimate step of secologanin synthesis, Loganic Acid O-methyltransferase (LAMT), has also been identified as a cytosolic enzyme. nih.gov

With both tryptamine and secologanin present in the cytosol, the final condensation to form strictosidine requires their transport into a different organelle: the vacuole. The enzyme responsible for this key reaction, Strictosidine Synthase (STR), is predominantly localized within the vacuole. nih.govnih.govtandfonline.comuniprot.org This vacuolar localization has been confirmed through various methods, including studies on isolated vacuoles. nih.govtandfonline.com Although some earlier studies suggested a cytoplasmic location for STR, the consensus from more recent and detailed analyses points to the vacuole as the site of strictosidine synthesis. oup.comnih.govnih.gov The presence of a signal peptide on the STR enzyme suggests it is initially targeted to the ER before being transported to the vacuole through the cell's secretory pathway. ajol.info

This spatial arrangement necessitates that both tryptamine, produced in the cytosol, and secologanin, synthesized on the cytosolic face of the ER, are transported across the vacuolar membrane (tonoplast). nih.govuniversiteitleiden.nl Inside the vacuole, STR catalyzes their stereospecific condensation to form strictosidine. nih.govuniprot.org Once synthesized, strictosidine can be stored in the vacuole or exported back to the cytoplasm to serve as the precursor for the vast array of other MIAs. nih.govnih.gov This intricate subcellular organization, with precursor synthesis in the cytosol and ER and final condensation in the vacuole, highlights the critical role of trans-tonoplast transport mechanisms in the biosynthesis of this compound and related alkaloids. nih.gov

Research Findings on Subcellular Localization of Key Biosynthetic Enzymes

The following table summarizes the research findings on the subcellular location of the principal enzymes involved in the direct biosynthesis of strictosidine.

| Enzyme Name | Abbreviation | Function in Pathway | Reported Subcellular Location(s) | Plant Species Studied |

| Tryptophan Decarboxylase | TDC | Catalyzes the conversion of tryptophan to tryptamine. | Cytosol/Cytoplasm nih.govoup.comnih.govnih.govuniversiteitleiden.nl | Catharanthus roseus |

| Loganic Acid O-methyltransferase | LAMT | Catalyzes the penultimate step in secologanin biosynthesis. | Cytosol nih.gov | Catharanthus roseus |

| Secologanin Synthase | SLS | Catalyzes the final step in secologanin biosynthesis from loganin. | Endoplasmic Reticulum (ER) Membrane (catalytic site facing cytosol) nih.govuniprot.orgum.esnih.gov | Catharanthus roseus |

| Strictosidine Synthase | STR | Catalyzes the condensation of tryptamine and secologanin to form strictosidine. | Vacuole nih.govnih.govtandfonline.comuniprot.org | Catharanthus roseus, Rauvolfia serpentina |

Ecological and Biological Roles of Strictosamide in Planta

Role in Plant Defense Mechanisms Against Biotic Stressors

Plants, being stationary organisms, have evolved a sophisticated chemical arsenal (B13267) to protect themselves from a range of biotic threats, including herbivores and pathogens. nih.gov Strictosamide (B192450) is a key player in this chemical defense system. researchgate.net The synthesis and accumulation of such specialized metabolites are often triggered or enhanced by biotic stress, representing a dynamic response to environmental pressures. scielo.brscielo.br

Anti-Herbivory Effects and Plant-Insect Interactions (e.g., Spodoptera littoralis assays)

This compound has been investigated for its potential to deter insect herbivores. researchgate.netresearchgate.net Studies involving the polyphagous moth Spodoptera littoralis have been conducted to assess the anti-feedant properties of this compound. researchgate.netbg.ac.rs While some research suggests a potential role in plant defense against herbivores, the observed deterrent effects in specific assays have not always been significant. mdpi.combg.ac.rs For instance, in anti-feedant assays with S. littoralis larvae, this compound did not show a significant deterrent effect. mdpi.com However, its widespread presence and accumulation in plants suggest a likely contribution to a broader defense strategy. researchgate.netmdpi.com The bitter taste of many alkaloids, a class to which this compound belongs, is a known mechanism for deterring insect feeding. researchgate.net The release of toxic compounds upon tissue damage by herbivores is another common plant defense strategy. researchgate.net

**Table 1: Anti-feedant Assay of this compound against *Spodoptera littoralis***

| Species | Assay Type | Compound | Concentration | Results | Reference(s) |

|---|---|---|---|---|---|

| Nauclea orientalis | Anti-feedant assay | This compound | Not specified | No significant deterrent effect observed. | mdpi.com |

| Palicourea spp. | Feeding bioassays | Tetrahydro-β-carbolines (analogues of strictosidine) | 1000 ppm | Maximum inhibition averages of 42% after four days and 46% after six days for the most effective product. | bg.ac.rs |

Contribution to Plant Resistance to Pathogens

The role of alkaloids in defending plants against pathogens is well-documented. mdpi.com These compounds can act as phytoalexins or phytoanticipins, substances that are either produced in response to an infection or are present constitutively to prevent infection. nih.gov While direct evidence for this compound's specific role against a wide range of plant pathogens is an area of ongoing research, its classification as a monoterpene indole (B1671886) alkaloid places it within a group of compounds known for their antimicrobial properties. nih.gov The biosynthesis of alkaloids is often upregulated in response to pathogen attack, indicating their importance in the plant's immune response. mdpi.comfrontiersin.org For instance, in Camptotheca acuminata, the expression of genes involved in alkaloid biosynthesis is modulated by pathogen infection. mdpi.com

Accumulation and Distribution Patterns in Plant Organs

In Camptotheca acuminata, the levels of this compound were found to be nearly identical across various tissues, including the root, stem, shoot apex, and young and mature leaves. nih.gov However, the relative amounts of its isomers can vary between tissues. For example, one isomer of this compound may be more dominant in the roots and stems, while another isomer prevails in the shoot apices and leaves. nih.gov This differential accumulation of isomers suggests tissue-specific metabolic processing or function.

Table 2: Distribution of this compound and Related Compounds in Plant Tissues

| Plant Species | Tissue | Compound | Relative Abundance | Reference(s) |

|---|---|---|---|---|

| Nauclea orientalis | All studied organs | This compound | Most abundant alkaloid | researchgate.netmdpi.com |

| Camptotheca acuminata | Root, Stem, Shoot Apex, Young & Mature Leaves | This compound | Nearly identical levels in all tissues | nih.gov |

| Camptotheca acuminata | Roots and Stems | This compound Isomer 1 | Predominant isomer | nih.gov |

| Camptotheca acuminata | Shoot Apices and Leaves | This compound Isomer 2 | Predominant isomer | nih.gov |

This compound as a Chemical Reservoir in Plant Metabolism

This compound serves as a crucial metabolic intermediate, acting as a reservoir for the biosynthesis of other complex alkaloids. researchgate.netmdpi.com It is a key precursor in the biosynthetic pathway of the potent antitumor alkaloid, camptothecin (B557342), in Camptotheca acuminata. frontiersin.orgrjptonline.org The pathway proceeds from strictosidinic acid to this compound, which then undergoes a series of enzymatic reactions to form camptothecin. nih.govfrontiersin.org

In Nauclea orientalis, this compound is considered the key compound in a major biosynthetic pathway and is likely the source of various angustine-type aglycones. researchgate.netmdpi.com This highlights its central role in generating a diverse array of specialized metabolites within the plant. researchgate.net The accumulation of this compound across different organs likely supports its function as a ready source for further biosynthesis as needed by the plant. researchgate.netresearchgate.net

Potential Roles in Plant Allelopathy or Intraspecific Signaling

Allelopathy refers to the chemical inhibition of one plant by another, and it is a phenomenon mediated by the release of secondary metabolites into the environment. While the direct involvement of this compound in allelopathic interactions has not been extensively studied, the general role of alkaloids in plant-plant communication and interference is recognized. scielo.brscielo.br

In studies with Psychotria species, which also accumulate alkaloids, the potential for phytotoxic effects was examined. scielo.br However, in the case of brachycerine, another monoterpene indole alkaloid, no inhibitory effects were observed on the germination or early growth of lettuce seedlings. scielo.brscielo.br Further research is needed to determine if this compound possesses allelopathic properties or is involved in intraspecific signaling, where it might communicate information between individuals of the same species.

Advanced Methodologies in Strictosamide Research

-Omics Approaches for Pathway Elucidation and Metabolite Profiling

Integrated -omics strategies have been instrumental in mapping the complex biosynthetic grid surrounding strictosamide (B192450). By combining genomics, transcriptomics, and metabolomics, researchers can correlate gene expression with the production of specific metabolites, thereby identifying new genes and intermediates in the pathway.

Genomics and transcriptomics are foundational to identifying the genetic blueprints for the enzymes that synthesize and modify this compound. The sequencing of genomes from MIA-producing plants, such as Camptotheca acuminata and Ophiorrhiza pumila, provides a complete inventory of genes. nih.govresearchgate.net Transcriptome analysis, which captures a snapshot of all expressed genes (mRNAs) under specific conditions, allows researchers to pinpoint candidate genes involved in this compound metabolism by identifying those that are highly expressed in tissues where these alkaloids accumulate. biorxiv.org

By comparing the transcriptomes of different plant tissues or plants under different environmental stimuli, differentially expressed genes can be correlated with metabolite profiles. biorxiv.org This comparative approach has been crucial for discovering enzymes downstream of strictosidine (B192452), including those that act on this compound. For instance, the combination of genomic and transcriptomic analysis in O. pumila was essential for narrowing down the candidates for the enzyme that converts this compound to this compound epoxide. nih.gov This strategy helps to reduce the number of potential candidates from thousands of genes to a manageable number for functional characterization. biorxiv.org

Metabolomics focuses on the comprehensive analysis of all small-molecule metabolites, providing direct evidence of the chemical transformations occurring in an organism. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Ultra-High-Performance Liquid Chromatography coupled with UV and High-Resolution Mass Spectrometry (UHPLC-UV-HRMS), and Gas Chromatography-Mass Spectrometry (GC-MS) are vital for this purpose. nih.govmdpi.com

These methods are used for both untargeted profiling, to discover novel or unexpected intermediates, and targeted analysis, to quantify known compounds like this compound and its derivatives. LC-MS is particularly well-suited for analyzing semi-polar compounds like alkaloids without the need for derivatization. chemfaces.com For example, LC-MS analysis was successfully used to detect the formation of this compound epoxide (m/z [M+H]⁺ = 515.2024) in engineered Nicotiana benthamiana and yeast cells that were expressing a candidate epoxidase gene and fed with this compound. biorxiv.orgresearchgate.net GC-MS, while often requiring derivatization to make compounds volatile, is a powerful tool for analyzing primary metabolites that feed into the this compound pathway. mdpi.com

| Technique | Primary Application in this compound Research | Key Advantages |

|---|---|---|

| LC-MS (Liquid Chromatography-Mass Spectrometry) | Identification and quantification of this compound, its known derivatives (e.g., 10-hydroxythis compound), and novel intermediates. chemfaces.comresearchgate.net | High sensitivity and selectivity; suitable for a broad range of polar and non-polar compounds without derivatization. chemfaces.com |

| UHPLC-UV-HRMS (Ultra-High-Performance Liquid Chromatography-UV-High-Resolution Mass Spectrometry) | Provides rapid separation with high resolution and accurate mass data, enabling the determination of elemental compositions for unknown metabolites. nih.gov | Increased speed and separation efficiency over standard HPLC; accurate mass helps in confident metabolite identification. nih.gov |

| GC-MS (Gas Chromatography-Mass Spectrometry) | Analysis of volatile compounds and derivatized non-volatile primary metabolites (e.g., amino acids, sugars) that are precursors to the this compound pathway. mdpi.com | Robust, highly reproducible, and possesses extensive spectral libraries for compound identification. mdpi.com |

Enzymatic Characterization and Kinetic Analysis

Once a candidate gene is identified, the encoded enzyme must be functionally characterized. This involves expressing the protein, typically in a heterologous host like E. coli or yeast, and then performing in vitro assays to confirm its activity and study its properties. For enzymes acting on this compound, this means incubating the purified enzyme with this compound and co-factors, then analyzing the reaction products, often using LC-MS. researchgate.net

Kinetic analysis is performed to determine key enzymatic parameters such as the Michaelis constant (Kₘ), which indicates the substrate concentration at which the reaction rate is half of the maximum, and the catalytic rate (kcat). wikipedia.org These values reveal the enzyme's affinity for its substrate and its catalytic efficiency. wustl.edunih.gov For example, ¹H NMR has been used for in vitro monitoring of the enzymatic deglucosylation of this compound, providing real-time data on the reaction progress. researchgate.net Such studies are crucial for understanding how efficiently this compound is processed and for comparing the activity of enzymes from different species or engineered variants. researchgate.netmit.edu

Synthetic and Semi-Synthetic Approaches for this compound Derivatives

Chemical synthesis provides access to this compound analogs that may not be found in nature, allowing for the exploration of structure-activity relationships. Semi-synthesis, which uses a natural product like this compound as a starting scaffold for chemical modification, is a powerful strategy to create novel derivatives. nih.govtapi.com

Researchers have synthesized a series of novel this compound derivatives and evaluated their biological activities. chemfaces.com For instance, modifications to the this compound structure have led to compounds with improved antiviral and antiproliferative effects compared to the parent molecule. chemfaces.com Total synthesis of strictosidine, the precursor to this compound, has also been achieved, which in turn enables access to this compound and its analogs. nih.govresearchgate.net This includes the generation of highly reactive "strictosamidyne," an aryne derivative of this compound, showcasing how synthetic chemistry can create unique molecular probes from natural product frameworks. nih.gov These approaches are vital for developing new therapeutic leads and for creating chemical tools to study biological pathways. nih.gov

Computational and Theoretical Modeling in Biosynthesis and Stereochemistry

Computational chemistry and theoretical modeling offer insights into aspects of biosynthesis that are difficult to observe experimentally. These methods can be used to predict the three-dimensional structures of enzymes, model how substrates like this compound dock into an active site, and calculate the energetics of reaction pathways to understand stereoselectivity. mit.eduacs.org

For example, computer modeling has been used to propose how strictosidine synthase achieves its high stereoselectivity, which is fundamental to the formation of strictosidine and subsequently this compound. mit.edu Density Functional Theory (DFT) calculations have been employed to understand the facial selectivity in key synthetic reactions en route to strictosidine, explaining why certain stereoisomers are preferentially formed. nih.gov Theoretical calculations have also been used to compare the relative stability of this compound and its C-3 epimer, vincoside lactam, revealing that the latter is slightly more stable, which raises questions about the kinetic controls in its biosynthesis. mdpi.comresearchgate.net

Chemoproteomics for Enzyme-Target Identification in Complex Proteomes

Chemoproteomics has emerged as a powerful tool for identifying specific enzyme-protein interactions directly within a complex biological sample. nih.gov This technique often uses a chemical probe, which is a modified version of a substrate (like this compound) designed to covalently bind to the enzyme that processes it.

A landmark application of this methodology in this compound research was the identification of the long-sought-after this compound epoxidase. biorxiv.orgnih.govresearchgate.netresearchgate.net Researchers designed and synthesized a this compound-based probe containing a photo-reactive diazirine group. nih.govresearchgate.net When this probe was introduced into a protein extract from Ophiorrhiza pumila, it specifically bound to its target enzyme. biorxiv.orgresearchgate.net Upon UV irradiation, the probe formed a covalent bond, allowing the enzyme-probe complex to be isolated and the protein to be identified using mass spectrometry. researchgate.net This approach successfully identified a cytochrome P450 enzyme, OpCYP716E111, as the epoxidase that catalyzes the conversion of this compound to this compound epoxide, filling a major gap in the camptothecin (B557342) biosynthetic pathway. nih.govcitedrive.com This demonstrates the power of chemoproteomics to fish out a single functional enzyme from a sea of thousands of other proteins. biorxiv.org

Metabolic Engineering and Synthetic Biology for Strictosamide and Analog Production

Heterologous Pathway Reconstruction in Microbial Hosts (e.g., Saccharomyces cerevisiae, Escherichia coli)

The transfer of the intricate multi-step biosynthetic pathway of strictosamide (B192450) from plants to microorganisms is a complex undertaking that has been successfully demonstrated in both the yeast Saccharomyces cerevisiae and the bacterium Escherichia coli. researchgate.netnih.gov These microbes are favored as hosts due to their rapid growth, well-characterized genetics, and the availability of extensive genetic engineering tools. nih.govscribd.comiastate.edu

In S. cerevisiae, a eukaryotic host, researchers have engineered strains to produce strictosidine (B192452), the precursor to this compound, de novo. researchgate.netresearchgate.net This involved the introduction of a suite of genes from the monoterpenoid indole (B1671886) alkaloid (MIA) pathway, often sourced from plants like Catharanthus roseus. researchgate.net One notable study involved the functional expression of 14 genes from the MIA pathway, alongside the addition of seven other genes and the deletion of three native yeast genes, to successfully produce strictosidine. researchgate.net The use of a eukaryotic system like yeast offers the advantage of endomembrane systems, which can be beneficial for the proper folding and function of plant-derived enzymes, such as cytochrome P450s, that are often involved in these complex pathways. scribd.com

Escherichia coli has also been engineered to produce medicinally relevant compounds, including this compound. nih.govresearchgate.net Its rapid growth and cost-effective cultivation make it an attractive option for industrial-scale production. scribd.com The reconstruction of pathways in E. coli often involves expressing soluble proteins under strong promoters, like the T7 promoter system. scribd.com While E. coli lacks the internal membrane structures of eukaryotes, modifications such as N-terminal engineering have enabled the functional expression of membrane-bound proteins like cytochrome P450s. scribd.com

Strategies for Optimization of Engineered Biosynthesis

Once a heterologous pathway is established, several strategies are employed to enhance the yield and efficiency of this compound production. These strategies focus on fine-tuning gene expression, eliminating metabolic bottlenecks, and improving enzyme function.

Promoter System Engineering for Enhanced Expression

The choice and engineering of promoters are critical for balancing the expression of multiple enzymes in a biosynthetic pathway. nih.gov Promoters are DNA sequences that initiate gene transcription, and their strength directly influences the amount of enzyme produced. nih.gov In the context of this compound biosynthesis, strong constitutive promoters are often used to drive high levels of gene expression. researchgate.net

In S. cerevisiae, a variety of well-characterized constitutive promoters with a range of strengths are available, allowing for the fine-tuning of enzyme expression levels. nih.gov This is crucial for preventing the accumulation of toxic intermediates and ensuring a balanced metabolic flux through the pathway. nih.gov For instance, the promoter of the strictosidine synthase gene (Str1) from C. roseus has been studied to understand its regulation and has been shown to confer inducible expression, which could be harnessed for controlled production. nih.gov

Promoter engineering techniques, such as creating promoter libraries with varying strengths, allow for the optimization of expression for each enzyme in the pathway. nih.gov This approach helps to maximize the production of the final product by ensuring that no single enzymatic step becomes a rate-limiting factor due to insufficient or excessive enzyme concentration. nih.govnih.gov

Overcoming Bottlenecks in Multi-Enzyme Pathways

One common strategy is to overexpress the enzymes identified as being part of a rate-limiting step. d-nb.info For example, if an intermediate metabolite accumulates, it suggests that the subsequent enzyme in the pathway is a bottleneck. Increasing the expression of this enzyme can help to pull the metabolic flux forward.

Rational Genetic Modification and Directed Evolution

Both rational design and directed evolution are powerful tools for improving the function of enzymes within the this compound biosynthetic pathway. eolss.netpatsnap.comnih.gov

Rational design involves using knowledge of an enzyme's three-dimensional structure and catalytic mechanism to make specific, targeted mutations. eolss.netpatsnap.com The goal is to improve properties like catalytic efficiency, substrate specificity, or stability. For example, if a particular enzyme shows low activity, its active site can be mutated to enhance its binding to the substrate or to improve its catalytic rate. This approach has been successfully used to engineer enzymes for various biotechnological applications. eolss.net

Directed evolution , in contrast, mimics the process of natural selection in the laboratory. eolss.netpatsnap.com It involves creating a large library of randomly mutated versions of a gene and then using a high-throughput screening or selection method to identify variants with improved properties. eolss.net This method does not require detailed structural information and can often lead to unexpected beneficial mutations. patsnap.com Directed evolution has been particularly useful for altering the substrate specificity of enzymes, which is key for producing novel analogs. capes.gov.br

A hybrid approach, combining the strengths of both rational design and directed evolution, is also increasingly being used to engineer enzymes with highly optimized and novel functions. patsnap.com

Production of this compound and Novel Analogs in Engineered Systems

The successful engineering of microbial hosts has not only enabled the production of this compound but has also opened the door to the synthesis of novel, "unnatural" analogs. capes.gov.brx-mol.com These analogs can be valuable for drug discovery and for probing the structure-activity relationships of this important class of molecules.

By feeding the engineered microbial systems with analogs of the natural substrates, tryptamine (B22526) or secologanin (B1681713), it is possible to produce a variety of novel this compound derivatives. However, the substrate specificity of the enzymes in the pathway, particularly strictosidine synthase (STR), can be a limiting factor. capes.gov.br

To overcome this, researchers have used directed evolution to generate variants of STR that can accept a wider range of tryptamine analogs. capes.gov.br These engineered enzymes have been used for the stereoselective synthesis of novel β-carboline analogs. capes.gov.br

Another interesting development is the discovery of endogenous enzyme activities in the host organism that can modify the target compound or its intermediates. For example, an unexpected regioselective O-acetylation of this compound to 6′-O-acetyl-strictosamide was observed in E. coli, catalyzed by the host's own maltose (B56501) O-acetyltransferase. x-mol.com While initially an unintended side reaction, such discoveries can provide new biocatalysts for generating novel analogs. x-mol.com

The ability to produce both this compound and a diverse range of its analogs in engineered microbial systems provides a powerful and sustainable platform for the discovery and development of new pharmaceuticals. capes.gov.brmsu.edu

Data on Engineered this compound Production

| Host Organism | Compound | Titer | Reference |

| Saccharomyces cerevisiae | Strictosidine | 30–40 mg/L | researchgate.net |

| Camptotheca acuminata (MAE) | This compound | 16.21 mg/g | nih.gov |

| Escherichia coli | 6′-O-acetyl-strictosamide | - | x-mol.com |

Evolutionary Aspects of Strictosamide Biosynthesis

Evolutionary Diversification of Monoterpene Indole (B1671886) Alkaloid Pathways from Strictosidine (B192452)

Strictosidine stands as the universal precursor to over 3,000 distinct MIAs. researchgate.netbiorxiv.orgmdpi.com The immense structural diversity of these alkaloids stems from the evolutionary diversification of pathways that begin after the formation of strictosidine. mdpi.comnih.gov The key to this diversification lies in the enzymatic modifications of the strictosidine aglycone, the highly reactive molecule formed after the removal of the glucose moiety from strictosidine by strictosidine β-glucosidase (SGD). mdpi.comresearchgate.net

The diversification of MIAs is driven by the evolution of various enzyme families that act upon the strictosidine aglycone and its downstream derivatives. These include oxidases, reductases, and cytochrome P450s, which catalyze a wide range of chemical reactions, leading to different alkaloid skeletons. biorxiv.org

One significant evolutionary divergence is the inversion of the C3 stereochemistry. While strictosidine synthase exclusively produces the 3S isomer, many MIAs, including the antihypertensive drug reserpine, possess a 3R configuration. researchgate.netbiorxiv.org This inversion is accomplished by a conserved oxidase-reductase enzyme pair that evolved within the Apocynaceae, Rubiaceae, and Gelsemiaceae families. researchgate.net

The cytochrome P450 family, particularly the CYP71D clade, has been a major force in the diversification of MIAs. biorxiv.org An evolutionary lineage within this clade, named the GAS clade, is restricted to MIA-producing plants in the Gentianales order. biorxiv.org Ancestral sequence reconstruction suggests that the primordial function of this clade was alstonine (B1665729) synthase activity. biorxiv.org Subsequent gene duplication and neofunctionalization events led to the emergence of at least eight additional enzymatic activities, which are variably distributed among different plant lineages and contribute to the synthesis of diverse MIA classes like mavacurane, strychnane, and sarpagane. biorxiv.org

The evolution of these pathways is not always linear. In Camptotheca acuminata, the biosynthesis of the anticancer compound camptothecin (B557342) follows a pathway that differs from previously characterized MIA pathways. nih.gov Instead of using 3-α(S)-strictosidine as the central intermediate, it utilizes an alternative seco-iridoid pathway that generates multiple isomers of strictosidinic acid. nih.gov This "diastereomer highway" allows for parallel synthetic tracks that eventually converge to a single camptothecin isomer, showcasing an alternative evolutionary strategy for generating chemical complexity. nih.gov

Table 2: Key Enzymes and Skeletons in MIA Diversification from Strictosidine

| Enzyme/Enzyme Family | Function | Resulting Alkaloid Skeletons/Classes | Evolutionary Significance |

| Strictosidine β-Glucosidase (SGD) | Deglycosylation of strictosidine | Strictosidine aglycone (highly reactive) | The crucial gateway to all further MIA diversification. mdpi.comresearchgate.net |

| HYC3O/HYC3R (Oxidase/Reductase pair) | Inversion of C3 stereochemistry from 3S to 3R | 3R MIAs (e.g., precursors to reserpine) | Resolved the long-standing question of the origin of 3R MIAs. researchgate.net |

| Cytochrome P450s (GAS Clade) | Various oxidations and rearrangements | Mavacurane, Strychnane, Akuammilane, Sarpagane, Heteroyohimbane | Major driver of chemical diversity through gene duplication and neofunctionalization. biorxiv.org |

| Tetrahydroalstonine Synthase (THAS) | Reduction of strictosidine aglycone isomer | Heteroyohimbine alkaloids (e.g., tetrahydroalstonine) | Represents the completion of a major branch of MIA biosynthesis. nih.gov |

| Cyclases (e.g., TS, CorS, CS) | Formation of different ring structures | Aspidosperma and Iboga alkaloids | Stepwise evolution of cyclases led to different complex alkaloid backbones. researchgate.net |

Co-evolutionary Dynamics with Plant Host and Associated Organisms

The vast chemical diversity of MIAs, originating from strictosidine, is not a random occurrence but is deeply rooted in the co-evolutionary interactions between the producing plants and other organisms, particularly herbivores and microbes. nih.govresearchgate.netbotanicalsciences.com.mx The "escape and radiate" hypothesis posits that the evolution of novel chemical defenses, such as specific alkaloids, allows plants to "escape" from their natural enemies, leading to their diversification and radiation into new ecological niches. researchgate.netbotanicalsciences.com.mx

MIAs often function as potent defense compounds against herbivores. nih.govebsco.com Strictosamide (B192450) itself, which accumulates in various plant organs, is thought to play a role in the plant's defense strategy, not just as a biosynthetic intermediate. researchgate.netresearchgate.net Anti-feedant assays with this compound against larvae of the polyphagous moth Spodoptera littoralis support its role in deterring herbivory. researchgate.netresearchgate.net The constant pressure from herbivores drives the selection for new and more effective chemical defenses, leading to the diversification of the MIA arsenal (B13267). researchgate.net In turn, specialist herbivores may evolve mechanisms to tolerate or even sequester these plant toxins, leading to a continuous evolutionary arms race. pressbooks.pub

This co-evolutionary dynamic extends beyond a simple two-way interaction. Plants have evolved complex regulatory networks to control the biosynthesis of these compounds, often induced by herbivore damage or pathogen attack. mdpi.com The production of these specialized metabolites is a key component of a plant's adaptation to its environment and its interactions with various biotic stresses. nih.gov

Furthermore, the interaction is not limited to herbivores. Symbiotic microorganisms can also be influenced by the plant's alkaloid profile. rushim.ru For example, some nitrogen-fixing bacteria of the Bradyrhizobium genus can thrive in both alkaloid-rich and alkaloid-poor host plants, indicating an adaptation to these chemical environments. rushim.ru The chemical landscape shaped by this compound and its derivatives thus influences a complex web of ecological interactions, driving the evolution of not just the host plant, but also the associated community of organisms. rushim.ru

Future Research Trajectories

Elucidation of Undiscovered Enzymatic Steps in Strictosamide (B192450) Metabolism

This compound is a pivotal intermediate in the biosynthesis of a vast array of monoterpene indole (B1671886) alkaloids (MIAs). researchgate.netnih.gov While its formation from strictosidine (B192452) is a key step, the subsequent metabolic transformations leading to complex molecules like the anticancer agent camptothecin (B557342) have long been a "black box" for researchers. mdpi.comfrontiersin.org The elucidation of these downstream enzymatic steps is a major frontier in plant biochemistry.

Stable isotope labeling experiments have confirmed that this compound serves as a precursor for camptothecin in Camptotheca acuminata. nih.gov The proposed biosynthetic pathway involves a series of enzyme-catalyzed reactions, including epoxidation, hydrolysis, oxidation, and cyclization. frontiersin.orgresearchgate.net However, for decades, the specific enzymes responsible for these transformations remained largely unknown. nih.govmsu.edu

A significant breakthrough has been the application of modern omics and chemoproteomics approaches. frontiersin.orgfrontiersin.org For instance, in the biosynthesis of camptothecin, a critical gap was the understanding of the steps immediately following this compound formation. frontiersin.org Research has identified that the conversion of this compound to this compound epoxide is a crucial step. frontiersin.orgbiorxiv.org A proteomics-guided approach in Ophiorrhiza pumila and Camptotheca acuminata led to the discovery of cytochrome P450 monooxygenases (CYP450s) that catalyze this epoxidation. frontiersin.orgnih.gov Specifically, OpCYP716E111 from O. pumila and CYP71BE206 from C. acuminata have been identified as epoxidases that act on this compound. researchgate.netfrontiersin.orgnih.gov The discovery of these enzymes fills a critical void in the camptothecin biosynthetic pathway. frontiersin.org

Despite this progress, many subsequent enzymatic steps remain uncharacterized. The conversion of this compound epoxide into further intermediates like pumiloside (B3418643) and deoxypumiloside involves multiple proposed reactions, but the enzymes catalyzing them are yet to be definitively identified. nih.govmsu.edu The challenge lies in the low abundance of these enzymes and the transient nature of the intermediates, making their detection and characterization difficult. msu.edufrontiersin.org Future research will likely focus on integrated omics analyses (genomics, transcriptomics, proteomics, and metabolomics) combined with advanced techniques like chemoproteomics to systematically uncover the remaining enzymes in the this compound metabolic network. frontiersin.orgfrontiersin.org

Table 1: Identified Enzymes in Downstream this compound Metabolism

| Enzyme Name | Plant Source | Substrate | Product | Function | Citation |

| OpCYP716E111 | Ophiorrhiza pumila | This compound | This compound epoxide | Epoxidation | frontiersin.org |

| CYP71BE206 | Camptotheca acuminata | This compound | This compound epoxide | Epoxidation | researchgate.netnih.gov |

Comprehensive Mapping of Regulatory Networks Governing this compound Production

The production of this compound, like other plant secondary metabolites, is tightly controlled by complex gene regulatory networks (GRNs). numberanalytics.commdpi.com These networks integrate developmental cues and environmental signals to modulate the expression of biosynthetic genes. nih.govfrontiersin.org A comprehensive understanding of these regulatory networks is essential for metabolic engineering efforts aimed at enhancing this compound yields.

The core components of these GRNs are transcription factors (TFs), which are proteins that bind to specific DNA sequences in the promoter regions of target genes to activate or repress their transcription. nih.govfrontiersin.org Several families of TFs have been implicated in regulating the MIA pathway, including those leading to this compound. Key among these are MYB, bHLH, WRKY, and AP2/ERF families. frontiersin.orgresearchgate.net For example, in Ophiorrhiza pumila, a MYB transcription factor, OpMYB1, has been identified as a negative regulator of camptothecin biosynthesis, reducing the expression of upstream genes like tryptophan decarboxylase (TDC), which provides a precursor for this compound synthesis. researchgate.net In Catharanthus roseus, the promoter of the strictosidine synthase gene (Str1) — a key enzyme just upstream of this compound formation — has been shown to bind nuclear protein factors like GT-1 and G-box-binding factors (GBFs), indicating their role in its regulation. nih.gov

The activity of these GRNs is also influenced by signaling molecules, particularly plant hormones involved in defense responses, such as jasmonic acid and its methyl ester, methyl jasmonate. cjnmcpu.com Elicitors, which are molecules that trigger defense responses, have been shown to induce the expression of MIA biosynthetic genes, including Str1. nih.gov This suggests that the regulatory networks governing this compound production are deeply integrated with the plant's defense signaling pathways.

Mapping these intricate networks remains a significant challenge. Future research will need to employ systems biology approaches, combining transcriptomic data with techniques like yeast one-hybrid (Y1H) screening and chromatin immunoprecipitation sequencing (ChIP-seq) to identify the full suite of TFs that bind to the promoters of this compound-related genes. nih.gov Unraveling the hierarchical structure of these networks—how master TFs regulate other TFs, which in turn control the biosynthetic genes—will provide a more complete picture of how this compound production is orchestrated within the plant cell. mdpi.comnih.gov

Table 2: Transcription Factors Implicated in Regulating the this compound Biosynthetic Pathway

| Transcription Factor | Family | Plant Species | Function | Target Gene/Pathway | Citation |

| OpMYB1 | R2R3-MYB | Ophiorrhiza pumila | Repressor | Tryptophan Decarboxylase (TDC), MIA pathway | researchgate.net |

| GT-1 | Trihelix | Nicotiana tabacum (transgenic) | Binds promoter | Strictosidine Synthase (Str1) | nih.gov |

| GBF | bZIP | Nicotiana tabacum (transgenic) | Binds promoter | Strictosidine Synthase (Str1) | nih.gov |

Development of Advanced Synthetic Biology Platforms for High-Titer Production of this compound and Derivatives

The low abundance of this compound and its valuable derivatives in native plants has driven the development of alternative production methods using synthetic biology. nih.govscienceopen.com The goal is to create robust and scalable microbial or in vitro platforms capable of high-titer production, which would provide a reliable and cost-effective supply for pharmaceutical and research purposes. antheia.bio

A primary focus has been the metabolic engineering of microorganisms, particularly the yeast Saccharomyces cerevisiae. nih.gov Yeast is a favored host due to its genetic tractability and suitability for large-scale fermentation. researchgate.net Researchers have successfully engineered yeast strains to produce strictosidine, the direct precursor to this compound, by introducing the necessary plant biosynthetic genes. nih.govresearchgate.net These efforts involve reconstructing complex, multi-step pathways, often requiring the expression of over a dozen heterologous genes. antheia.bio For example, a yeast-based platform has been developed that produces approximately 50 mg/L of strictosidine from simple feedstocks. nih.gov This platform can also be used to produce novel strictosidine and, by extension, this compound analogues by feeding the engineered yeast with modified substrates, such as halogenated tryptamines. nih.gov

Further advancements aim to engineer the complete pathway to this compound and beyond within the microbial host. This requires not only expressing the biosynthetic enzymes but also optimizing metabolic flux, managing toxic intermediates, and ensuring proper enzyme compartmentalization. researchgate.netresearchgate.net The modular nature of synthetic biology allows for the systematic optimization of these pathways. frontiersin.org

In addition to in vivo systems, in vitro (cell-free) synthetic biology platforms are emerging as a powerful alternative. nih.gov These systems involve assembling the required enzymes and coenzymes in a reaction vessel, free from the constraints of a living cell. nih.gov This approach offers several advantages, including the circumvention of cell wall barriers, elimination of competing metabolic pathways, and tolerance to toxic compounds, which can lead to higher product yields and faster reaction rates. nih.gov Designing efficient in vitro pathways for this compound synthesis represents a promising future direction for industrial biomanufacturing. nih.gov The continued maturation of synthetic biology tools, including DNA synthesis, CRISPR/Cas gene editing, and high-throughput screening, will accelerate the development of these advanced production platforms. antheia.bio

Deeper Mechanistic Understanding of this compound's Ecological Functionality

This compound plays a significant role in the ecological interactions of the plants that produce it, primarily as a component of their chemical defense system. researchgate.netnih.gov Its accumulation in various plant organs, often at high concentrations, suggests an important biological function. mdpi.com A deeper mechanistic understanding of this functionality is crucial for appreciating the evolutionary pressures that shaped its biosynthesis.

The primary ecological role attributed to this compound is defense against herbivores. mdpi.com While some antifeedant assays against generalist insects like Spodoptera littoralis have yielded results that were not definitively conclusive, the high abundance of the compound strongly points towards a defensive purpose. researchgate.netmdpi.com It is likely that this compound contributes to a broader chemical shield, acting in concert with other alkaloids and secondary metabolites. researchgate.net

One of the key features of this compound is its chemical stability compared to its precursor, strictosidine. mdpi.com Strictosidine contains a reactive aldehyde group, making it prone to degradation. In contrast, the lactam ring in this compound renders it less reactive. mdpi.com This stability allows the plant to accumulate this compound as a large, stable reservoir. researchgate.netmdpi.com This reservoir can then be mobilized in a targeted manner when needed, for instance, upon tissue damage by an herbivore. Specific enzymes can be induced to convert this compound back into more reactive compounds or into other defensive alkaloids, minimizing substrate loss from uncontrollable side reactions. researchgate.netmdpi.com

Research on Nauclea orientalis has shown that this compound is the most abundant alkaloid in all studied organs (leaves, wood, fruits), while its precursor strictosidine is undetectable. researchgate.netmdpi.com This cross-organ accumulation supports the hypothesis that this compound functions not only as a biosynthetic intermediate but also directly in the plant's defense strategy. researchgate.netnih.gov Future research should focus on more specific bioassays with adapted and non-adapted herbivores to precisely quantify its deterrent or toxic effects. Furthermore, investigating the enzymatic machinery that activates the this compound reservoir upon herbivore attack will provide a more complete mechanistic picture of its ecological functionality.

Q & A

Q. What are the primary methods for identifying and isolating strictosamide from plant sources, and how can researchers ensure reproducibility?

To identify this compound (C₂₆H₃₀N₂O₈; molecular weight 498.52) in plant extracts, researchers commonly use HPLC coupled with UV-Vis or mass spectrometry for quantification . Isolation often involves solvent extraction (e.g., methanol or ethanol) followed by column chromatography (silica gel or Sephadex) for purification. Reproducibility requires documenting solvent ratios, temperature, and chromatographic conditions (e.g., mobile phase gradient) . For validation, compare retention times and spectral data with reference standards and report purity thresholds (e.g., ≥95% by HPLC).

Q. How can researchers validate the stability of this compound under varying experimental conditions?

Stability studies should assess degradation under factors like pH, temperature, and light exposure. For example, use accelerated stability testing (e.g., 40°C/75% relative humidity for 6 months) and monitor degradation via HPLC. Include control samples and validate methods using ICH guidelines (e.g., Q2(R1) for analytical procedures) . Report recovery rates and degradation products, and consider stabilizers (e.g., antioxidants) if instability is observed .

Q. What are the key challenges in quantifying this compound in biological matrices, and how can they be addressed?

Matrix interference (e.g., plasma proteins) and low bioavailability complicate quantification. Use protein precipitation or solid-phase extraction (SPE) to purify samples. Optimize LC-MS/MS parameters (e.g., ionization mode: ESI+; MRM transitions) for sensitivity. Validate methods by spiking known concentrations into blank matrices and calculating recovery rates (ideally 80–120%) .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in reported bioactivity data for this compound?

Conflicting results (e.g., antioxidant vs. pro-oxidant effects) may arise from variations in cell lines, assay protocols, or metabolite interactions. Address this by:

Q. What methodological considerations are critical for optimizing this compound’s pharmacokinetic profile in preclinical studies?

Key factors include:

- Solubility : Use co-solvents (e.g., DMSO/PEG) or nanoformulations to enhance aqueous solubility.

- Bioavailability : Conduct bioavailability studies comparing oral vs. intravenous administration.

- Metabolite profiling : Use hepatocyte incubation or microsomal assays to identify primary metabolites . Report pharmacokinetic parameters (e.g., Cₘₐₓ, t₁/₂) with statistical significance (p < 0.05) and confidence intervals .

Q. How can researchers address inconsistencies in the reported mechanisms of this compound’s anti-inflammatory effects?

Divergent mechanisms (e.g., NF-κB vs. MAPK pathway inhibition) may reflect model-specific responses. To clarify:

- Perform pathway-specific knockdowns (e.g., siRNA for NF-κB).

- Use phospho-specific antibodies in Western blotting to confirm target modulation.

- Compare results across species (e.g., murine vs. human macrophages) .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in heterogeneous datasets?

Use nonlinear regression (e.g., log-dose vs. response) to calculate EC₅₀ values. For heterogeneous data, apply mixed-effects models or ANOVA with post-hoc tests (e.g., Tukey’s HSD). Report effect sizes and adjust for multiple comparisons (e.g., Bonferroni correction) .

Q. How should researchers prioritize conflicting evidence on this compound’s cytotoxicity in normal vs. cancerous cells?

Conduct comparative cytotoxicity assays (e.g., MTT or Annexin V staining) using both cell types under identical conditions. Calculate selectivity indices (IC₅₀ normal cells / IC₅₀ cancer cells) to evaluate therapeutic windows. Validate findings with clonogenic assays or xenograft models .

Synthesis and Structural Modification

Q. What strategies can improve the yield of this compound in semi-synthetic routes?

Optimize reaction parameters (e.g., pH, catalyst concentration) using design-of-experiments (DoE) approaches. For example, employ Box-Behnken designs to identify optimal conditions for enzymatic glycosylation. Characterize intermediates via NMR (¹H/¹³C) and HRMS .

Q. How can researchers validate the stereochemical purity of synthetic this compound analogs?

Use chiral HPLC or circular dichroism (CD) to confirm enantiomeric excess. Compare optical rotation values with literature data. For absolute configuration, perform X-ray crystallography or NOESY experiments .

Ethical and Reporting Standards

Q. What ethical guidelines apply to in vivo studies evaluating this compound’s toxicity?

Follow ARRIVE 2.0 guidelines for preclinical studies, including:

- Sample size justification (power analysis).

- Randomization of treatment groups.

- Reporting of adverse events and euthanasia criteria.

Obtain approval from institutional animal care committees and cite approval numbers in manuscripts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.